![molecular formula C18H13IN4O3S B2743143 2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-47-1](/img/structure/B2743143.png)
2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains several functional groups . It has an iodine atom attached to a benzamide group, a nitrophenyl group, and a dihydrothienopyrazole group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, the nitrophenyl group, the benzamide group, and the dihydrothienopyrazole group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the iodine atom might be susceptible to substitution reactions, while the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
2-iodo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates the search for novel therapeutic agents. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis (MTB). Notably, some derivatives exhibited significant anti-TB activity, making them promising candidates for further development .
Imidazole Moiety
The compound contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazoles play essential roles in biochemistry, serving as ligands in metal coordination complexes, enzyme inhibitors, and antifungal agents. Investigating the specific interactions of this imidazole-containing compound with biological targets could reveal novel therapeutic applications .
Palladium-Catalyzed Synthesis
The synthesis of 2-iodo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves palladium-catalyzed reactions. Understanding the reaction mechanisms and optimizing synthetic routes can contribute to the development of efficient and scalable methods for producing this compound. Such knowledge is valuable for medicinal chemistry and drug discovery .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit antimicrobial and antitubercular activities . Therefore, it’s plausible that this compound may also target bacterial cells, specifically Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Based on its structural similarity to other antimicrobial and antitubercular agents, it can be hypothesized that it may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Given its potential antimicrobial and antitubercular activities, it may disrupt key biochemical pathways in bacteria, leading to cell death .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, leading to cell death. This is based on the reported antimicrobial and antitubercular activities of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN4O3S/c19-15-4-2-1-3-13(15)18(24)20-17-14-9-27-10-16(14)21-22(17)11-5-7-12(8-6-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOEWCFHOZTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2743063.png)
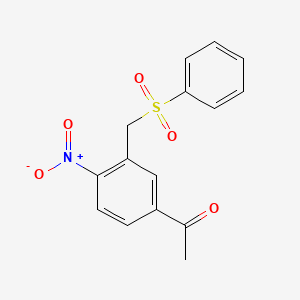
![N-Methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2743065.png)
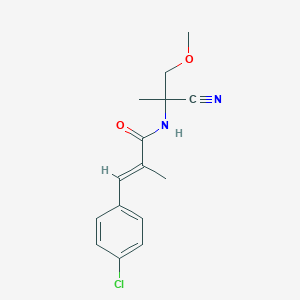

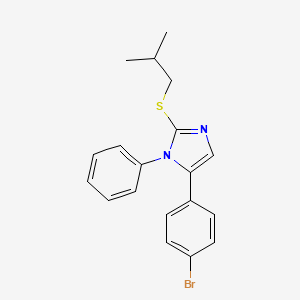
![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)
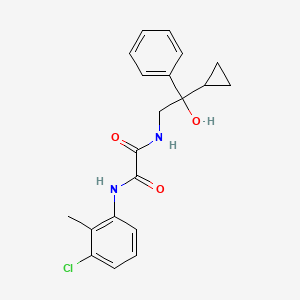
![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)


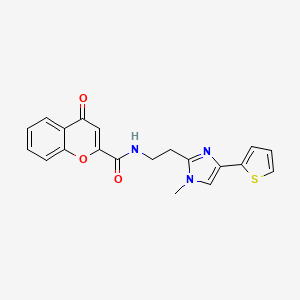
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)